3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3-benzyl-4-hydroxy-2-sulfanylidene-1H-quinazoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-14(20)16(21)12-8-4-5-9-13(12)17-15(22)18(16)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDGFSTNVIPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)NC3=CC=CC=C3C2(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Sulfanylation: The sulfanyl group is typically introduced via thiolation reactions, where thiol reagents like thiourea or hydrogen sulfide react with the quinazoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amino group at position 4 participates in nucleophilic substitution and condensation reactions:
-
Acylation/Alkylation : Reacts with acyl chlorides or alkyl halides to form N-substituted derivatives. For example, treatment with acetic anhydride yields 4-acetamido analogues, as observed in similar triazolo-triazine systems .
-
Hydrazine Reactions : Hydrazinolysis of halogenated intermediates (e.g., chloro derivatives generated via POCl₃) produces hydrazinyl-substituted products, enabling further cyclization .
Example Reaction
text4-Amino-triazolo-triazine + R-X → 4-R-substituted-triazolo-triazine + HX
Cycloaddition Reactions of the Cyano Group
The cyano group at position 3 undergoes [3+2] cycloaddition with sodium azide to form tetrazole rings, a hallmark of nitrile reactivity in nitrogen-rich heterocycles :
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| NaN₃, DMF, NH₄Cl, 80°C, 12 h | 3-(Tetrazol-5-yl)-triazolo-triazine | 75–89 |
This reaction is regioselective, favoring tetrazole formation at the pyrimidine ring’s cyano group over other positions . Competing side reactions (e.g., alkyne-azide cycloaddition) are minimal .
Diazotization and Coupling Reactions
The amino group undergoes diazotization in acidic media (e.g., HCl/NaNO₂), forming diazonium salts that couple with active methylene compounds (e.g., β-ketoesters or malononitrile) :
Key Steps
Yields for analogous systems range from 42% to 85%, depending on the electrophilicity of the coupling partner .
4.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 3-benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid exhibits notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest it can inhibit the proliferation of certain cancer cell lines. The specific pathways affected by this compound are still under investigation, but it is believed to induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell survival.
Neuropharmacological Applications
There is emerging evidence that derivatives of this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for neuropharmacological research.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including multi-component reactions and metal-catalyzed processes. These synthetic strategies not only facilitate the production of the compound but also allow for the development of analogs with modified biological activities.
Table 1: Comparison of Synthetic Methods
| Method | Description | Advantages |
|---|---|---|
| Multi-component reactions | Involves combining multiple reactants in one step to form the target compound | High efficiency and reduced reaction time |
| Metal-catalyzed reactions | Utilizes transition metals to facilitate reactions | Improved yields and selectivity |
| Sonication-assisted synthesis | Uses ultrasonic energy to enhance reaction rates | Environmentally friendly and cost-effective |
Case Studies
Several case studies have been conducted to explore the applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers tested the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to controls, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
Another study focused on its effects on various cancer cell lines, including breast and colon cancer. The results demonstrated that the compound induced apoptosis at micromolar concentrations, suggesting further investigation into its mechanism could yield valuable insights for cancer therapy.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and functional groups of the target compound with 4-hydroxybenzoic acid () and caffeic acid ():
Key Observations:
- The quinazoline core distinguishes the target compound from simpler aromatic acids like 4-hydroxybenzoic acid. This bicyclic system may enhance rigidity and binding affinity in biological systems.
- Caffeic acid features a dihydroxyphenyl group linked to an acrylic acid, which is structurally distinct but shares phenolic -OH groups that are critical for antioxidant properties .
Physicochemical Properties
However, inferences can be drawn:
Notes:
Computational and Theoretical Insights
The research article in employs computational methods (e.g., B3LYP, HF, Mulliken charges) to analyze a triazolone derivative. Similar approaches could predict the electronic properties of the target compound:
- Mulliken charges might reveal electron-rich regions at -SH and -OH groups, favoring nucleophilic interactions.
- HOMO-LUMO gaps could indicate stability and reactivity trends compared to 4-hydroxybenzoic acid or caffeic acid.
Biological Activity
3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₆H₁₂N₂O₃S
- Molecular Weight : 312.34 g/mol
- Structural Features : The presence of a benzyl group, hydroxyl group, and sulfanyl group contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Activity
Several studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains. For instance:
- Study Findings : A derivative of the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Case Study : In vitro studies reported that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology:
- Research Insights : Preliminary studies indicate that it may modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .
Understanding the mechanism of action is vital for evaluating the therapeutic potential:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It shows promise in modulating neurotransmitter systems, which could lead to new treatments for psychiatric conditions.
Q & A
Q. What are the standard synthetic routes for 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid, and how do reaction conditions impact yield?
Methodological Answer: Synthesis of this compound can be inferred from analogous quinazoline derivatives. A common approach involves multi-step condensation reactions, where intermediates like benzyl-protected hydroxyquinazolines are functionalized with sulfanyl groups. Key parameters include:
- Catalyst selection : FeCl₃ or H₂SO₄ may catalyze chlorination or condensation steps, as seen in related benzoic acid syntheses .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and stability .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures purity.
Q. Example Protocol :
Synthesize the quinazoline core via acid-catalyzed cyclization.
Introduce the sulfanyl group via nucleophilic substitution under inert atmosphere.
Purify via gradient HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and stereochemistry. Aromatic protons appear in δ 6.5–8.5 ppm, while hydroxy/sulfanyl groups show broad peaks .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid) coupled with ESI-MS verifies molecular mass and purity (>95%) .
- FT-IR : Peaks at ~2500 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
Methodological Answer: Discrepancies often arise from assay conditions. Strategies include:
- Standardized assays : Use consistent buffer pH, temperature, and co-factors (e.g., Mg²⁺ for kinases).
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies. For example, adjust DMSO concentrations (<0.1%) to avoid solvent interference .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
Q. What computational approaches predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model binding to enzymes like COX-2 or kinases.
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity using descriptors like logP and polar surface area .
Q. How can reaction yields be optimized while minimizing byproduct formation?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For example, a 2³ factorial design identifies optimal FeCl₃ concentration (10 mol%) and reaction time (12 hr) .
- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and halt reactions at completion .
- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized sulfonyl derivatives), guiding solvent selection (e.g., DMF vs. THF) .
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hr. Monitor via HPLC for decomposition .
- Light/heat stress : Accelerated stability testing at 40°C/75% RH for 4 weeks predicts shelf life .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
